molecular formula C15H26O4 B1676725 l-Monomenthyl glutarate CAS No. 220621-22-7

l-Monomenthyl glutarate

Cat. No.: B1676725
CAS No.: 220621-22-7
M. Wt: 270.36 g/mol
InChI Key: CTMTYSVTTGVYAW-UHFFFAOYSA-N
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Description

L-Monomenthyl glutarate is a compound with the empirical formula C15H26O4 and a molecular weight of 270.36 . It is used in flavors and fragrances and has a minty organoleptic property .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C15H26O4 .


Physical and Chemical Properties Analysis

This compound is a clear viscous liquid . It is soluble in propylene glycol and ethyl acetate, but insoluble in water . It has a boiling point of over 300°C .

Scientific Research Applications

Cooling Agent in Food and Oral Products

l-Monomenthyl glutarate has been identified in natural sources and is known for its cooling effects without the burning sensation typically associated with menthol. This makes it suitable for applications in products like chewing gum and oral care products, where a cooling sensation is desirable without a strong mint flavor (Hiserodt et al., 2004).

Bioplastic and Polymer Industry

This compound is a derivative of glutarate, an important C5 linear-chain dicarboxylic acid widely used in the production of polyesters and polyamides like nylon. Research has focused on the bio-based production of glutarate from renewable resources using engineered strains of Escherichia coli and Corynebacterium glutamicum, highlighting its potential in sustainable polymer manufacturing (Zhao et al., 2018), (Prell et al., 2021).

Biomedical Research

Glutaraldehyde, a related compound, is extensively used in biomedical research as a fixative for cells and tissues. It's particularly important in studies involving red blood cells, as it preserves their shape and increases their rigidity, which is useful for mimicking conditions like malaria infection in research settings (Abay et al., 2019).

Food Industry Monitoring

In the food industry, accurate monitoring of glutamate (related to glutarate) is crucial, as it is a common flavor enhancer. A sensitive and interference-free amperometric biosensor has been developed for monitoring glutamate levels in foodstuffs, demonstrating the relevance of glutarate derivatives in quality control and safety in the food industry (Mentana et al., 2020).

Mechanism of Action

Target of Action

L-Monomenthyl glutarate is primarily a menthol coolant . It targets the human skin and mucosa, where it exhibits strong volatility and permeability .

Mode of Action

The compound interacts with its targets through its high concentration of menthol vapor, which has a strong irritation and erosion effect on human skin and mucosa . This interaction results in a cooling sensation, which is why this compound is often used in products that require a cooling effect.

Pharmacokinetics

Given its strong volatility and permeability, it can be inferred that the compound is likely to be rapidly absorbed and distributed in the body, particularly at the site of application . Its impact on bioavailability would depend on factors such as concentration and the specific formulation of the product it is used in.

Result of Action

The primary molecular and cellular effect of this compound’s action is the induction of a cooling sensation on the skin or mucosa. This is due to the irritation and erosion caused by the high concentration of menthol vapor .

Properties

IUPAC Name

5-(5-methyl-2-propan-2-ylcyclohexyl)oxy-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O4/c1-10(2)12-8-7-11(3)9-13(12)19-15(18)6-4-5-14(16)17/h10-13H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMTYSVTTGVYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCCC(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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